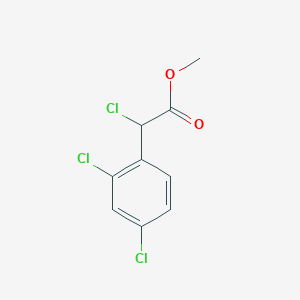
2-Amino-2-(4-chloro-3-methylphenyl)acetic acid
Descripción general
Descripción
2-Amino-2-(4-chloro-3-methylphenyl)acetic acid is a chemical compound with the molecular formula C9H10ClNO2 It is a derivative of phenylacetic acid and contains both an amino group and a chloro group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Friedel-Crafts Acylation: This method involves the acylation of 4-chloro-3-methylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reductive Amination: This involves the reaction of 4-chloro-3-methylbenzaldehyde with ammonia and a reducing agent like sodium cyanoborohydride (NaBH3CN).
Hydrolysis of Esters: The compound can also be prepared by hydrolyzing the corresponding ester, such as 2-(4-chloro-3-methylphenyl)acetyl chloride, in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-2-(4-chloro-3-methylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 2-nitro-2-(4-chloro-3-methylphenyl)acetic acid.
Reduction: The compound can be reduced to form 2-amino-2-(4-chloro-3-methylphenyl)ethanol.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups, such as hydroxyl or methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: 2-nitro-2-(4-chloro-3-methylphenyl)acetic acid.
Reduction: 2-amino-2-(4-chloro-3-methylphenyl)ethanol.
Substitution: 2-amino-2-(4-hydroxy-3-methylphenyl)acetic acid or 2-amino-2-(4-methoxy-3-methylphenyl)acetic acid.
Aplicaciones Científicas De Investigación
2-Amino-2-(4-chloro-3-methylphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe to study biological systems, including enzyme inhibition and receptor binding studies.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Amino-2-(4-chloro-3-methylphenyl)acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
2-Amino-2-(4-chloro-3-methylphenyl)acetic acid is similar to other phenylacetic acid derivatives, such as:
2-Amino-2-(3-chloro-4-methylphenyl)acetic acid
2-Amino-2-(2-chloro-3-methylphenyl)acetic acid
2-Amino-2-(4-chloro-2-methylphenyl)acetic acid
These compounds differ in the position of the chloro and methyl groups on the benzene ring, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific arrangement of substituents, which may confer distinct advantages in certain applications.
Propiedades
IUPAC Name |
2-amino-2-(4-chloro-3-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJQIXJYDWABPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one](/img/structure/B1526148.png)




![Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1526153.png)


![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)




